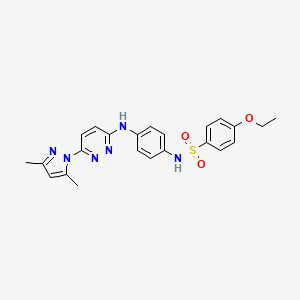

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide

CAS No.: 1013769-86-2

Cat. No.: VC4845513

Molecular Formula: C23H24N6O3S

Molecular Weight: 464.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013769-86-2 |

|---|---|

| Molecular Formula | C23H24N6O3S |

| Molecular Weight | 464.54 |

| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C23H24N6O3S/c1-4-32-20-9-11-21(12-10-20)33(30,31)28-19-7-5-18(6-8-19)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25) |

| Standard InChI Key | VKQGJUBPMMYVBX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key subunits:

-

Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

-

3,5-Dimethylpyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 2, substituted with methyl groups at positions 3 and 5.

-

4-Ethoxybenzenesulfonamide: A sulfonamide group attached to a para-ethoxy-substituted benzene ring.

The pyridazine and pyrazole rings are connected via an amino linker at position 3 of the pyridazine and position 1 of the pyrazole. The sulfonamide group is bonded to the phenyl ring through a sulfonyl bridge .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1013769-86-2 |

| Molecular Formula | |

| Molecular Weight | 464.54 g/mol |

| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzenesulfonamide |

| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |

| InChIKey | VKQGJUBPMMYVBX-UHFFFAOYSA-N |

Synthesis and Structural Analogues

Structural Modifications and Activity Trends

Comparative studies of sulfonamide-substituted pyridazine-pyrazoles reveal:

-

Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility and modulate electronic effects on the sulfonamide’s acidity, potentially influencing protein binding .

-

Pyrazole Methyl Groups: Improve metabolic stability by shielding reactive sites from oxidative enzymes .

Table 2: Comparison with Analogous Compounds

| CAS No. | Sulfonamide Substituent | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1013769-86-2 | 4-Ethoxy | 464.54 | Reference compound |

| 1019099-06-9 | 3,4-Dimethoxy | 480.50 | Added methoxy group |

Physicochemical and Spectral Properties

Predicted Physicochemical Parameters

-

LogP: Estimated at 3.2 (indicating moderate lipophilicity).

-

Hydrogen Bond Donors/Acceptors: 3 donors, 8 acceptors.

-

Polar Surface Area: ~130 Ų, suggesting moderate membrane permeability .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, data from analogues provide insights:

-

NMR: Pyrazole methyl groups resonate at δ 2.1–2.3 ppm; pyridazine protons appear as doublets near δ 8.0–8.5 ppm .

-

IR: Sulfonamide S=O stretches observed at 1150–1350 cm⁻¹.

Hypothesized Biological Activities

Antimicrobial Activity

Azopyrazole derivatives demonstrate moderate activity against Staphylococcus aureus (MIC 32–64 μg/mL) and Escherichia coli (MIC 64–128 μg/mL) . The sulfonamide group’s ability to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, suggests potential antibacterial mechanisms.

Anti-Inflammatory Prospects

Sulfonamides inhibit cyclooxygenase-2 (COX-2), a target in inflammation management. Molecular docking studies of similar compounds show binding energies of −8.2 to −9.5 kcal/mol at COX-2’s active site .

Challenges and Future Directions

Knowledge Gaps

-

Experimental Bioactivity Data: No published studies directly test this compound’s efficacy.

-

Solubility and Stability: The ethoxy group’s impact on aqueous solubility remains unquantified.

Recommended Studies

-

In Vitro Screening: Prioritize antioxidant (DPPH assay) and antimicrobial (broth microdilution) profiling.

-

ADMET Modeling: Predict pharmacokinetic parameters using QSAR tools.

-

Synthetic Optimization: Explore greener catalysts (e.g., BiCl₃) to improve reaction yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume